四臭化ハフニウム

説明

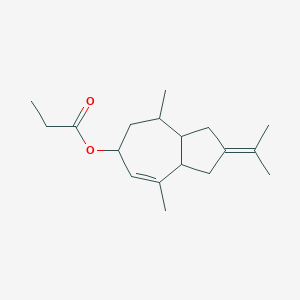

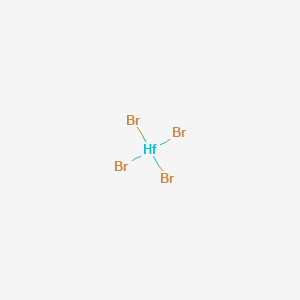

Hafnium tetrabromide is an inorganic compound with the formula HfBr4. It is the most common bromide of hafnium . It is a colorless, diamagnetic moisture-sensitive solid that sublimes in a vacuum .

Synthesis Analysis

The conventional halide synthesis method of preparing hafnium alkoxides [Hf (OR) 4, R is an alkyl] has problems of inefficiency, a heavy CO2 emission footprint, and substantial solid and gas waste .Molecular Structure Analysis

Hafnium tetrabromide adopts a structure very similar to that of zirconium tetrabromide, featuring tetrahedral Hf centers, in contrast to the polymeric nature of hafnium tetrachloride .Chemical Reactions Analysis

The anodic hafnium undergoes an oxidation reaction to form Hf 4+ cations on the anode through (R2), while the ethanol (C2H5OH) adsorbed on the cathode undergoes a reduction reaction to generate free alkoxy anions (C2H5O−) and hydrogen gas (H2) through (R3) .Physical And Chemical Properties Analysis

Hafnium tetrabromide is a colorless solid with a density of 5.094 g/cm3 . It is diamagnetic and moisture sensitive .科学的研究の応用

がんのセラノスティクス

四臭化ハフニウムから合成できるハフニウム系ナノマテリアル (Hf-NMs) は、がんの診断と治療の分野で大きな注目を集めています . これらのナノマテリアルは、「治療」と「診断」を組み合わせた用語である、がんのセラノスティクスの有効性を高める可能性を示しています .

がんイメージングのための造影剤

Hf-NMs は、がんイメージングのための造影剤として機能することができます . この用途は、医療画像処理中にがん組織の可視性を向上させるために特に役立ちます .

がん液体生検における診断

Hf-NMs は、がん液体生検の診断にも使用できます . 液体生検は、主に血液である非固形生物組織中の分子バイオマーカーを検出する非侵襲的なアプローチです .

放射線療法

ハフニウム系ナノマテリアルは、放射線療法に使用できます . それらは、周囲の健康な組織への損傷を最小限に抑えながら腫瘍に送達される放射線量を増やすことで、放射線療法の有効性を高めることができます .

光線力学療法

Hf-NMs は、光線力学療法で使用できます 、光に感受性のある化合物を使用して、がん細胞を殺すことができる反応性酸素種を生成する光療法の一種です

作用機序

Target of Action

Hafnium tetrabromide (HfBr4) is an inorganic compound . The primary targets of HfBr4 are not well-defined in the literature. It’s important to note that the targets can vary depending on the specific application and environment in which the compound is used.

Mode of Action

It’s known that hfbr4 is a colorless, diamagnetic moisture-sensitive solid that sublimes in vacuum . It adopts a structure very similar to that of zirconium tetrabromide, featuring tetrahedral Hf centers .

Biochemical Pathways

It has been used in the synthesis of hafnium oxide nanoparticles . In this process, HfBr4 is used as the starting material and sodium hydroxide (NaOH) is used to adjust the pH .

Result of Action

The result of HfBr4’s action is largely dependent on its application. For instance, in the synthesis of hafnium oxide nanoparticles, HfBr4 reacts with sodium hydroxide to produce nanoparticles of hafnium oxide . These nanoparticles have potential applications in various fields due to their unique properties .

Action Environment

The action of HfBr4 can be influenced by various environmental factors. For example, it is a moisture-sensitive compound that sublimes in vacuum . Therefore, the presence of moisture and the pressure of the environment can significantly affect its stability and reactivity.

Safety and Hazards

将来の方向性

The discovery of ferroelectricity in oxides that are compatible with modern semiconductor manufacturing processes, such as hafnium oxide, has led to a re-emergence of the ferroelectric field-effect transistor in advanced microelectronics . The development of the first-in-class radioenhancer NBTXR3 (functionalized hafnium oxide nanoparticles) opened new avenues to address this major therapeutic issue .

特性

IUPAC Name |

tetrabromohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEFWFYISQGDKK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Hf](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfBr4, Br4Hf | |

| Record name | hafnium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065628 | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13777-22-5 | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013777225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)